molecular formula C17H16N2O4 B8287068 3-[5-(methoxycarbonyl)-3,4-dihydro-2,7-naphthyridin-2(1H)-yl]benzoic acid

3-[5-(methoxycarbonyl)-3,4-dihydro-2,7-naphthyridin-2(1H)-yl]benzoic acid

Cat. No. B8287068
M. Wt: 312.32 g/mol
InChI Key: FBPPOWJSPXXBLJ-UHFFFAOYSA-N
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Patent
US08889870B2

Procedure details

A mixture of 7-(3-tert-Butoxycarbonyl-phenyl)-5,6,7,8-tetrahydro-[2,7]naphthyridine-4-carboxylic acid methyl ester (6.9 g, 0.0188 mol) and 98% formic acid (30 mL) was heated at 50° C. for 4 hr and at 30° C. overnight. HPLC analysis showed the reaction was not complete. It was heated at 50° C. for an additional 1.5 hr. The reaction mixture was concentrated under reduced pressure. Diluted with dichloromethane (200 mL) and cooled to 0° C. To the mixture (liquid and solid) was added saturated sodium bicarbonate until to get a pH=5-6 at 0° C. The solid was collected, washed with water (50 mL), dichloromethane (50 mL) and air dried. The solid was triturated with acetone (50 mL) for 30 min. The yellow-green solid was collected and dried in a drying pistol with refluxing acetone overnight to give the title compound (3.86 g, 66%). 1H NMR 300 MHz (d6-DMSO), δ 13 (brs, 1H), 8.8 (s, 1H), 8.65 (s, 1H), 7.5 (m, 4H), 4.5 (s, 2H), 3.8 (s, 3H), 3.6 (t, 2H), 3.2 (t, 2H).
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
66%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[C:14]2[CH2:13][CH2:12][N:11]([C:15]3[CH:20]=[CH:19][CH:18]=[C:17]([C:21]([O:23]C(C)(C)C)=[O:22])[CH:16]=3)[CH2:10][C:9]=2[CH:8]=[N:7][CH:6]=1)=[O:4]>C(O)=O>[CH3:1][O:2][C:3]([C:5]1[CH:6]=[N:7][CH:8]=[C:9]2[C:14]=1[CH2:13][CH2:12][N:11]([C:15]1[CH:16]=[C:17]([CH:18]=[CH:19][CH:20]=1)[C:21]([OH:23])=[O:22])[CH2:10]2)=[O:4]

Inputs

Step One
Name
Quantity
6.9 g
Type
reactant
Smiles
COC(=O)C1=CN=CC=2CN(CCC12)C1=CC(=CC=C1)C(=O)OC(C)(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It was heated at 50° C. for an additional 1.5 hr
Duration
1.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Diluted with dichloromethane (200 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
ADDITION
Type
ADDITION
Details
To the mixture (liquid and solid) was added saturated sodium bicarbonate until
CUSTOM
Type
CUSTOM
Details
to get a pH=5-6 at 0° C
CUSTOM
Type
CUSTOM
Details
The solid was collected
WASH
Type
WASH
Details
washed with water (50 mL), dichloromethane (50 mL) and air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solid was triturated with acetone (50 mL) for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The yellow-green solid was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in a drying pistol with refluxing acetone overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=C2CCN(CC2=CN=C1)C=1C=C(C(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.86 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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